Cas no 1064-06-8 (5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate)

5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate structure
1064-06-8 structure
Nome del prodotto:5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate
Numero CAS:1064-06-8
MF:C25H20O12
MW:512.419108390808
CID:145349
PubChem ID:14005

5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one,3,5,7-tris(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-
    • [5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl] Acetate
    • QUERCETINPENTAACETATE
    • 2-(3,4-diacetoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate
    • 3,3',4',5,7-Pentaacetoxyflavone
    • 3,3',4',5,7-Pentahydroxyflavone pentaacetate
    • acetic acid 3,5-diacetoxy-2-(3,4-diacetoxy-phenyl)-4-oxo-4H-chromen-7-yl ester
    • BRN
    • FLAVONE, 3,3',4',5,7-PENTAHYDROXY-, PENTAACETATE
    • Pentaacetylquercetin
    • penta-O-acetylquercetin
    • Quercetin acetate
    • quercetin penta-acetate
    • quercetin peracetate
    • Quercetine pentaacetate
    • 3,3',4',5,7-Penta(acetyloxy)flavone
    • Quercetin pentaacetate
    • G0B9KJ0VKI
    • [2-acetyloxy-4-(3,5,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate
    • C25H20O12
    • 4H-1-Benzopyran-4-one, 3,5,7-tris(acetyloxy)-2-(3,4-bis(acetyloxy)phenyl)-
    • HY-124512
    • Q63409134
    • BRN 0380215
    • NSC-115919
    • 3,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-5-yl acetate
    • 4H-1-Benzopyran-4-one,5,7-tris(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-
    • AKOS000365733
    • NSC-718503
    • CHEMBL19074
    • DTXSID30147593
    • BDBM50404746
    • 3,5,7-Triacetoxy-2-(3,4-diacetoxyphenyl)-4H-1-benzopyran-4-one
    • UNII-G0B9KJ0VKI
    • [5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl]acetate
    • 3,5,7-TRIS(ACETYLOXY)-2-(3,4-BIS(ACETYLOXY)PHENYL)-4H-1-BENZOPYRAN-4-ONE
    • 1064-06-8
    • 5-18-05-00510 (Beilstein Handbook Reference)
    • NSC 115919
    • NSC115919
    • CS-0086730
    • NSC718503
    • E87525
    • SCHEMBL4064499
    • TS-08894
    • 5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate
    • Inchi: 1S/C25H20O12/c1-11(26)32-17-9-20(35-14(4)29)22-21(10-17)37-24(25(23(22)31)36-15(5)30)16-6-7-18(33-12(2)27)19(8-16)34-13(3)28/h6-10H,1-5H3
    • Chiave InChI: JQUHMSXLZZWRHU-UHFFFAOYSA-N
    • Sorrisi: O1C(C2C([H])=C([H])C(=C(C=2[H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)=C(C(C2C(=C([H])C(=C([H])C1=2)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)=O)OC(C([H])([H])[H])=O
    • BRN: 0380215

Proprietà calcolate

  • Massa esatta: 512.0954
  • Massa monoisotopica: 512.095
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 11
  • Complessità: 998
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 158
  • Peso molecolare: 512.4
  • XLogP3: 2.1

Proprietà sperimentali

  • Densità: 1.45
  • Punto di ebollizione: 666.4°C at 760 mmHg
  • Punto di infiammabilità: 284.7°C
  • Indice di rifrazione: 1.6
  • PSA: 157.8
  • LogP: 3.08650

5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci64620-10mg
Pentaacetylquercetin
1064-06-8 98%
10mg
¥574.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci64620-50mg
Pentaacetylquercetin
1064-06-8 98%
50mg
¥1748.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci64620-100mg
Pentaacetylquercetin
1064-06-8 98%
100mg
¥2843.00 2023-09-09
1PlusChem
1P009REJ-10mg
QUERCETINPENTAACETATE
1064-06-8 ≥95%
10mg
$89.00 2023-12-26
1PlusChem
1P009REJ-500mg
QUERCETINPENTAACETATE
1064-06-8 ≥95%
500mg
$1331.00 2023-12-26
A2B Chem LLC
AE54619-50mg
QUERCETINPENTAACETATE
1064-06-8 ≥95%
50mg
$137.00 2024-04-20
Ambeed
A1210020-10mg
Quercetin pentaacetate
1064-06-8 99+%
10mg
$240.0 2024-06-02
Ambeed
A1210020-5mg
Quercetin pentaacetate
1064-06-8 99+%
5mg
$168.0 2024-06-02
Ambeed
A1210020-25mg
Quercetin pentaacetate
1064-06-8 99+%
25mg
$402.0 2024-06-02
Ambeed
A1210020-250mg
Quercetin pentaacetate
1064-06-8 99+%
250mg
$159.0 2025-02-27

5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate Letteratura correlata

Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso